molecular formula C10H8F2N2 B8025506 (5,7-Difluoroquinolin-6-yl)methanamine

(5,7-Difluoroquinolin-6-yl)methanamine

Cat. No. B8025506
M. Wt: 194.18 g/mol
InChI Key: LGQFVHNAXTVDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,7-Difluoroquinolin-6-yl)methanamine is a chemical compound with the molecular formula C10H8F2N2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of (5,7-Difluoroquinolin-6-yl)methanamine consists of a quinoline ring, which is a heterocyclic aromatic organic compound. This ring is substituted at positions 5 and 7 with fluorine atoms and at position 6 with a methanamine group .

Scientific Research Applications

Antimicrobial Activity

(5,7-Difluoroquinolin-6-yl)methanamine: has demonstrated promising antimicrobial properties. Researchers have explored its potential as an alternative to prophylactic antibiotics for preventing recurrent urinary tract infections (UTIs) in women . The compound’s mechanism of action involves inhibiting bacterial growth, making it a valuable candidate for combating infectious diseases.

Urinary Tract Infection Prevention

As mentioned earlier, this compound has been investigated for its efficacy in preventing recurrent UTIs. In a non-inferiority trial, it was compared to daily low-dose antibiotics. While the results indicated non-inferiority, further studies are needed to establish its clinical utility .

Safety and Hazards

The safety data sheet for (5,7-Difluoroquinolin-6-yl)methanamine indicates that it may be harmful if swallowed (H302) and may cause eye irritation (H319) . It is recommended to handle this compound with appropriate personal protective equipment and to avoid release to the environment .

properties

IUPAC Name

(5,7-difluoroquinolin-6-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2/c11-8-4-9-6(2-1-3-14-9)10(12)7(8)5-13/h1-4H,5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQFVHNAXTVDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2N=C1)F)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,7-Difluoroquinolin-6-yl)methanamine

Synthesis routes and methods I

Procedure details

Diphenyl phosphoryl azide (0.5 ml, 2.32 mmol), triethylamine (0.34 ml, 2.43 mmol) and tert-butanol (1.3 ml, 13.78 mmol) were added to a solution of the product from step 1 (0.5 g, 2.24 mmol) in dioxan (6.5 ml) and heated at 110° C. for 4 h. The mixture was cooled to RT and distributed between ethyl acetate and aq. 10% citric acid. The organic layer was separated, dried over Na2SO4 and concentrated to leave a brown residue which was dissolved in dioxane (5 ml) and dichloromethane (1.5 ml) and treated with ether saturated with HCl (10 ml) and stirred at RT overnight. After removing the solvents completely, aq. NaHCO3 was added to the residue and extracted into ethyl acetate, the organic layer dried over Na2SO4 and the solvent was removed. Purification of the residue by column chromatography gave the title compound as a mixture containing ca. 35 mol % of 1,3-bis((5,7-difluoroquinolin-6-yl)methyl)urea, which was used as such in the next step. 1H-NMR (δ ppm, DMSO-d6, 400 MHz): δ 8.95 (d, J=3.8 Hz, 2H); 8.45 (dd, J=7.5, 5.2, 2H); 7.65 (d, J=10.9, 2H); 7.59 (dd, J=8.29, 4.2, 2H); 6.50 (t, J=5.6, 1H), 4.44 (d, J=5.6, 2H); 3.90 (s, 2H).
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10 mL
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1.5 mL
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0.5 mL
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0.34 mL
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1.3 mL
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0.5 g
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6.5 mL
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5 mL
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Synthesis routes and methods II

Procedure details

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O=C1c2ccccc2C(=O)N1Cc1c(F)cc2ncccc2c1F
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Synthesis routes and methods III

Procedure details

To a solution of 2-(5,7-difluoroquinolin-6-ylmethyl)isoindoline-1,3-dione (5.10 g, 15.73 mmol) in CH3OH (150 mL) was added hydrazine monohydrate (0.50 g, 15.73 mmol). The solution was heated at reflux for 3 h. After cooling, the mixture was filtered through celite. The filtrate was concentrated in vacuo. EtOAc was added to dilute the residue, filtered and concentrated in vacuo to afford (5,7-difluoroquinolin-6-yl)methanamine (2.70 g, 88%). 1H-NMR (400 MHz, CDCl3) δ ppm 8.93 (d, 1H), 8.38 (d, 1H), 7.59 (d, 1H), 7.43 (m, 1H), 4.12 (s, 2H). LCMS (method B): [MH]+=195.0, tR=0.17 min.
Name
2-(5,7-difluoroquinolin-6-ylmethyl)isoindoline-1,3-dione
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5.1 g
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0.5 g
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150 mL
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